molecular formula C22H22ClN3O3S B2522632 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide CAS No. 476459-16-2

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

Katalognummer: B2522632
CAS-Nummer: 476459-16-2
Molekulargewicht: 443.95
InChI-Schlüssel: AGBXQJZCVPCPDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at the 2-position and a 3,4-diethoxybenzamide moiety at the 3-position. The 4-chlorophenyl substituent introduces electron-withdrawing effects, while the 3,4-diethoxybenzamide group contributes to lipophilicity and steric bulk.

Eigenschaften

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-3-28-19-10-5-14(11-20(19)29-4-2)22(27)24-21-17-12-30-13-18(17)25-26(21)16-8-6-15(23)7-9-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBXQJZCVPCPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and a thienyl ketone, under acidic or basic conditions.

    Introduction of the Diethoxybenzamide Moiety: The thieno[3,4-c]pyrazole intermediate is then reacted with 3,4-diethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of environmentally friendly solvents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide has shown promising anticancer properties. Studies indicate that it may inhibit specific kinases involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy.

Case Study: In Vitro Anticancer Screening

  • Methodology : The compound was tested against various cancer cell lines using the Sulforhodamine B assay.
  • Results : Significant cytotoxicity was observed in estrogen receptor-positive breast cancer cells (MCF7), indicating its potential as an anticancer agent.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Study: Antimicrobial Evaluation

  • Methodology : In vitro tests were conducted against Gram-positive and Gram-negative bacteria.
  • Results : The compound showed effective inhibition comparable to standard antibiotics like penicillin and fluconazole.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes that play critical roles in disease processes. Notably, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Case Study: AChE Inhibition

  • Methodology : Molecular docking studies were performed to assess binding affinity to AChE.
  • Results : High binding affinity was noted, suggesting that the compound could be developed into a therapeutic agent for neurodegenerative diseases.

Molecular Docking Studies

Molecular modeling techniques have been employed to predict the interaction of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide with various biological targets. These studies provide insights into its potential efficacy and guide further optimization.

Target EnzymeBinding Affinity (kcal/mol)Remarks
Acetylcholinesterase-9.5Strong inhibitor; potential for Alzheimer's
Kinase A-8.7Implicated in cancer cell proliferation
Cyclooxygenase-7.9Possible anti-inflammatory effects

Wirkmechanismus

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of other compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following structurally analogous compounds are compared to highlight key differences in substituents, molecular properties, and inferred pharmacological implications:

N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide (BG02058)

  • Structural Differences :
    • Substituent at 2-position : 4-fluorophenyl (vs. 4-chlorophenyl in the target compound).
    • Benzamide substituents : 3,4-dimethoxy (vs. 3,4-diethoxy).
  • Molecular Formula : C₂₀H₁₈FN₃O₃S (MW: 399.44 g/mol).
  • Inferred Properties: Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance and alter electronic interactions at the 2-position.

4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

  • Structural Differences: Substituent at 2-position: 4-methylphenyl (electron-donating methyl group vs. electron-withdrawing Cl). Core modification: 5-oxo-4,6-dihydrothieno[3,4-c]pyrazole (partial saturation vs. fully unsaturated core in the target compound). Benzamide substituent: 4-bromo (bulkier halogen vs. 3,4-diethoxy).
  • Molecular Formula : C₂₀H₁₆BrN₃O₂S (MW: 458.38 g/mol).
  • Partial saturation of the thienopyrazole core may reduce aromaticity and alter binding affinity .

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide

  • Structural Differences :
    • Substituent at 2-position : 3-methylphenyl (meta-methyl vs. para-chloro).
    • Amide group : Ethanediamide linked to a pyridin-3-ylmethyl group (vs. 3,4-diethoxybenzamide).
  • Molecular Formula : C₂₀H₁₉N₅O₂S (MW: 393.5 g/mol).
  • The ethanediamide chain may enhance solubility but reduce metabolic stability compared to the benzamide group .

Comparative Analysis Table

Compound Name 2-Position Substituent Benzamide/Amide Substituent Core Structure Molecular Weight (g/mol) Key Inferred Properties
Target Compound 4-chlorophenyl 3,4-diethoxybenzamide Thieno[3,4-c]pyrazole ~443.89* High lipophilicity; moderate steric bulk
N-[2-(4-fluorophenyl)-...-3,4-dimethoxybenzamide 4-fluorophenyl 3,4-dimethoxybenzamide Thieno[3,4-c]pyrazole 399.44 Lower lipophilicity; enhanced electronic effects
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno...benzamide 4-methylphenyl 4-bromobenzamide 5-oxo-4,6-dihydrothieno[...] 458.38 Increased halogen bonding; reduced aromaticity
N-[2-(3-methylphenyl)-...-N'-[(pyridin-3-yl)methyl]ethanediamide 3-methylphenyl Pyridin-3-ylmethyl ethanediamide Thieno[3,4-c]pyrazole 393.50 Enhanced solubility; potential for π-π interactions

*Calculated based on substituent adjustments from .

Discussion of Substituent Effects

  • Halogen Variations : Chlorine (target) vs. fluorine () vs. bromine ():
    • Chlorine balances electronegativity and steric bulk, favoring both electronic and hydrophobic interactions.
    • Fluorine’s smaller size may improve target selectivity but reduce hydrophobic binding.
    • Bromine’s polarizability enhances halogen bonding but increases molecular weight.
  • Benzamide Modifications: Diethoxy (target) vs. dimethoxy () vs. bromobenzamide (): Diethoxy groups increase lipophilicity and metabolic stability compared to dimethoxy.

Biologische Aktivität

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a complex organic compound belonging to the thienopyrazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H17ClN4O3S
  • Molecular Weight : 380.8 g/mol
  • IUPAC Name : N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

The presence of a chlorophenyl group and a diethoxybenzamide moiety contributes to its reactivity and biological activity. The thieno[3,4-c]pyrazole core is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds within the thienopyrazole class exhibit significant antimicrobial properties. For instance, derivatives of thienopyrazole have shown activity against various bacterial strains. A study highlighted the antibacterial effectiveness of related compounds against Salmonella typhi and Bacillus subtilis, suggesting a potential for similar activity in N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide .

Anti-inflammatory Properties

The compound's anti-inflammatory potential can be inferred from studies on related thienopyrazole derivatives. For example, compounds with similar structures have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglial cells. This suggests that N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide may also possess neuroprotective effects against conditions like neuroinflammation .

Enzyme Inhibition

Thienopyrazole derivatives are known to inhibit various enzymes critical for cellular processes. Specifically, compounds in this class have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of these enzymes is significant in treating conditions such as Alzheimer's disease and urinary tract infections. The enzyme inhibitory profile of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide remains to be fully explored but is expected to align with these findings .

Case Studies

  • Neuroprotective Effects : A study involving thienopyrazole derivatives indicated their efficacy in protecting dopaminergic neurons from neurotoxic agents through anti-inflammatory mechanisms . This suggests that N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide could be investigated for similar neuroprotective properties.
  • Antibacterial Screening : In preliminary assessments against various bacterial strains, compounds with similar structural features exhibited moderate to strong antibacterial activity. This provides a basis for further exploration into the antibacterial capabilities of this specific compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:

  • Cyclocondensation : Reacting 4-chlorophenyl hydrazine with thiophene derivatives under reflux (60–80°C) in ethanol .
  • Amide Coupling : Introducing the 3,4-diethoxybenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via TLC and optimize catalyst loading (e.g., Pd/C for hydrogenation steps) to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and diethoxy groups (δ 1.3–1.5 ppm for CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 456.12) .
  • Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water gradient) to quantify impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the 4-chlorophenyl or diethoxybenzamide groups (e.g., replace Cl with F, adjust ethoxy chain length) .
  • Assay Design :
  • In vitro : Test kinase inhibition (e.g., JAK2/STAT3 pathways) at 1–100 µM doses .
  • In silico : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
  • Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ) with activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and confirm compound stability under test conditions (e.g., pH 7.4 PBS) .
  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products .
  • Orthogonal Assays : Cross-verify results using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How can X-ray crystallography address structural ambiguities in this compound?

  • Methodological Answer :

  • Crystallization : Optimize solvent systems (e.g., DMSO/water) and use vapor diffusion to grow single crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution data. Refine structures with SHELXL (R-factor < 0.05) .
  • Challenges : Overcome flexibility in the diethoxy group by co-crystallizing with stabilizing ligands (e.g., ATP analogs) .

Q. What are the best practices for optimizing solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Solubility Enhancement :
  • Co-solvents : Use PEG-400 or cyclodextrins in formulation .
  • Salt Formation : Screen with HCl or sodium citrate .
  • Pharmacokinetics : Conduct microsomal stability assays (human liver microsomes) and measure logP via shake-flask method .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.